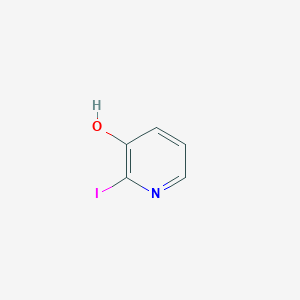

2-Iodopyridin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBGMPCMSWJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193254 | |

| Record name | 2-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40263-57-8 | |

| Record name | 2-Iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40263-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040263578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40263-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Iodopyridin 3 Ol

General Synthetic Strategies for Halogenated Pyridinols

The synthesis of halogenated pyridinols is a cornerstone of heterocyclic chemistry, providing key intermediates for pharmaceuticals and materials science. ontosight.ai General strategies often involve either the direct halogenation of a pyridinol scaffold or the construction of the halogenated pyridine (B92270) ring from acyclic precursors.

Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. chemrxiv.org To overcome this, harsh reaction conditions or highly reactive halogenating agents are often necessary. chemrxiv.org The position of the hydroxyl group on the pyridine ring plays a crucial role in directing the regioselectivity of the halogenation.

Alternative approaches include metal-halogen exchange reactions on pre-functionalized pyridines, which offer greater control over the position of the incoming halogen. arkat-usa.org Furthermore, multi-step syntheses, such as those involving ring-closing reactions of appropriately substituted acyclic precursors, provide a versatile means to access a wide array of substituted pyridines. beilstein-journals.org The development of transition-metal-catalyzed cross-coupling and cyclization reactions has significantly expanded the toolbox for synthesizing functionalized pyridine derivatives. researchgate.net

Direct Iodination Approaches for Pyridin-3-ol Scaffolds

Direct iodination of pyridin-3-ol presents a straightforward route to 2-Iodopyridin-3-ol. This approach leverages the directing effect of the hydroxyl group to introduce an iodine atom onto the pyridine ring.

Regioselective Iodination Techniques

The hydroxyl group at the 3-position of the pyridine ring activates the ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions. In the case of pyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4.

Various iodinating reagents and conditions have been developed to achieve regioselective iodination of aromatic compounds. arkat-usa.org For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalyst can facilitate the controlled introduction of iodine. vulcanchem.comchinesechemsoc.org Iron(III)-catalyzed iodination using NIS has been shown to be a highly regioselective method for activated arenes. acs.org The choice of solvent and catalyst can significantly influence the outcome and selectivity of the reaction. acs.org Another approach involves the use of iodine in combination with an oxidizing agent, which generates a more potent electrophilic iodine species in situ. researchgate.net

Use of Iodine and Alkali Carbonates

A common and practical method for the synthesis of iodo-substituted phenols involves the use of molecular iodine in the presence of a base, such as an alkali carbonate. mdpi.com This method is also applicable to the iodination of pyridin-3-ol. The alkali carbonate serves to deprotonate the hydroxyl group, forming a pyridinolate anion. This enhances the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack by iodine.

The reaction is typically carried out in a suitable solvent, such as water or an alcohol. The use of potassium carbonate in water has been reported for the iodination of similar bromo-hydroxypyridine systems. chemicalbook.com The reaction mechanism likely involves the formation of an intermediate complex between the pyridinolate and iodine, followed by the elimination of a proton to yield the final product. The basic conditions help to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the formation of the iodinated product.

Multi-Step Synthesis from Precursors

When direct iodination is not feasible or does not provide the desired isomer, multi-step synthetic sequences starting from readily available precursors offer a reliable alternative.

Conversion from Halogenated Pyridinols (e.g., 2-Bromo-3-hydroxypyridine)

One effective strategy involves the conversion of a more readily accessible halogenated pyridinol, such as 2-Bromo-3-hydroxypyridine (B45599), into this compound. This transformation can be achieved through a halogen-exchange reaction. However, a more common approach involves a multi-step process. For instance, 2-bromo-3-hydroxypyridine can be prepared by the bromination of 3-hydroxypyridine. google.com

A documented method for preparing 2-Iodo-3-hydroxypyridine involves starting from 2-Bromo-3-hydroxypyridine. chembk.com This underscores the utility of leveraging different halogenated intermediates in the synthesis of the target compound.

Transformations of Substituted Pyridines

The synthesis of this compound can also be accomplished through the transformation of other substituted pyridines. A versatile approach involves starting with 2-aminopyridine. This can be brominated using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine. ijssst.info Subsequent iodination can then be carried out to introduce the iodine atom. ijssst.info Finally, the amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Another patented method describes the synthesis of 2,3-dichloro-5-iodopyridine (B1321507) starting from 5-bromo-2,3-dichloropyridine (B1281206) via a lithiation-iodination sequence. google.com While this produces a different isomer, the underlying principle of using a substituted pyridine as a precursor for iodination is a common strategy in heterocyclic synthesis. vulcanchem.com

Below is a table summarizing some of the synthetic approaches for halogenated pyridines, which are foundational to the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydroxypyridine | Liquid bromine, Sodium hydroxide (B78521) solution, -10 to 15°C, then acid | 2-Bromo-3-hydroxypyridine | google.com |

| 2-Aminopyridine | N-Bromosuccinimide (NBS), Acetone (B3395972), 10°C | 2-Amino-5-bromopyridine | ijssst.info |

| 2-Amino-5-bromopyridine | Potassium iodate, Potassium iodide, Sulfuric acid, 100°C | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

| 5-Bromo-2,3-dichloropyridine | n-Butyllithium, Iodine, -70°C | 2,3-Dichloro-5-iodopyridine | google.com |

| 2-Bromo-pyridin-3-ol | Iodine, Potassium carbonate, Water, 15°C | 2-Bromo-6-iodo-pyridin-3-ol | chemicalbook.com |

| 2-Iodophenols/2-Bromophenols | 1-Alkynes, NiCl₂, 5-nitro-1,10-phenanthroline (B1664666), NaOH, DMA, 120°C | 2-Substituted benzo[b]furans/furo-pyridines | mdpi.com |

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and selective routes to pyridine derivatives. Palladium and nickel catalysts, in particular, have been instrumental in the synthesis of complex substituted pyridines and related heterocyclic structures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of pyridine synthesis, palladium catalysts facilitate the coupling of various fragments, leading to a diverse array of substituted pyridine derivatives. nih.govrsc.orgacs.org

An efficient method for synthesizing multi-substituted pyridines involves the palladium(II)-catalyzed C-H activation of β-aryl-substituted α,β-unsaturated oxime ethers and subsequent reaction with alkenes. nih.govrsc.org The use of Pd(OAc)₂ as a catalyst, in conjunction with a sterically hindered pyridine ligand, has been shown to significantly enhance reactivity and yield the desired pyridine products with high regioselectivity. nih.govacs.org Mechanistic studies suggest that these reactions proceed through an electrophilic C-H alkenylation of the oxime, followed by an aza-6π-electrocyclization to form the pyridine ring. nih.govacs.org This approach is particularly useful for synthesizing 4-aryl-substituted pyridines, which can be challenging to obtain via other catalytic methods. acs.org

The general procedure for such a synthesis involves reacting the α,β-unsaturated oxime with an alkene in the presence of a palladium catalyst and a ligand in a suitable solvent like dioxane at elevated temperatures. nih.gov The choice of ligand is critical; while simple pyridines can inhibit the reaction, sterically hindered pyridines like 2,6-di-tert-butyl pyridine can significantly improve the yield. nih.gov

Palladium catalysis is also employed in the synthesis of pyridine alkaloids. acs.org This involves the cross-coupling of iodopyridines with long-chain terminal dienes and amines or amides. acs.orgacs.org The process includes the oxidative addition of the iodopyridine to Pd(0), carbopalladation, palladium migration, and finally, displacement by a nitrogen nucleophile to regenerate the catalyst. acs.orgacs.org

Furthermore, palladium nanoparticles supported on materials like siliceous mesocellular foam (Pd@MCF) have been utilized as recyclable catalysts for the synthesis of furopyridines from this compound and terminal alkynes. thieme-connect.com This Sonogashira coupling-cyclization sequence demonstrates the versatility of palladium catalysis in creating fused heterocyclic systems. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / Sterically Hindered Pyridine Ligand | α,β-unsaturated oxime ethers, alkenes | Multi-substituted pyridines | High regioselectivity, good for 4-aryl-substituted pyridines. nih.govacs.org |

| Pd(0) | 3-Iodopyridine, terminal dienes, amines/amides | Pyridine alkaloids | Involves a palladium migration process. acs.orgacs.org |

| Pd@MCF / CuI | This compound, terminal alkynes | Furopyridines (Azabenzofurans) | Recyclable catalyst, up to 85% yield. thieme-connect.com |

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. mdpi.com Nickel-catalyzed methods are particularly relevant for the synthesis of furo-pyridines and other related heterocyclic structures. mdpi.comclockss.org

A notable nickel-catalyzed approach involves the tandem synthesis of 2-substituted furo-pyridines from 2-halophenols (or halopyridinols) and 1-alkynes. mdpi.com This method is advantageous as it can be performed under copper-free and phosphine-free conditions, using a simple NiCl₂/5-nitro-1,10-phenanthroline catalytic system in a solvent like N,N-dimethylacetamide (DMA) at 120 °C. mdpi.com The reaction proceeds via a tandem Sonogashira coupling-cyclization sequence and demonstrates good substrate scope, including heteroaryl substrates, to produce furo-pyridines in reasonable to good yields. mdpi.com

Nickel catalysts have also been used in reductive coupling reactions to introduce alkyl groups into the pyridine ring. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of alkylated pyridines with an all-carbon quaternary center. organic-chemistry.org This method is characterized by its mild reaction conditions and broad functional group tolerance. organic-chemistry.org

In the context of related furan-containing structures, nickel catalysis has been applied to the synthesis of 1H-furo[3,4-b]indoles through a [3+2] cycloaddition with high regio- and diastereoselectivity. rsc.org While not a direct synthesis of this compound, these nickel-catalyzed methodologies for constructing fused furan-pyridine and related systems highlight the potential of nickel catalysis in accessing complex heterocyclic scaffolds.

Table 2: Nickel-Catalyzed Synthesis of Furo-Pyridines and Related Heterocycles

| Catalyst System | Starting Materials | Product Type | Key Features |

| NiCl₂ / 5-nitro-1,10-phenanthroline | 2-halophenols/halopyridinols, 1-alkynes | 2-substituted furo-pyridines | Copper-free, phosphine-free, cost-effective. mdpi.com |

| Nickel(0) powder / CuI / PPh₃ | 2-iodophenols/2-bromophenols, 1-alkynes | 2-substituted benzofurans/furo-pyridines | Heterogeneous catalysis. mdpi.com |

| Ni(ClO₄)₂ | Functionalized oxiranes | 1H-furo[3,4-b]indoles | High regio- and diastereoselectivity. rsc.org |

Palladium-Mediated Reactions for Pyridine Derivatives

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups are essential tools to temporarily mask reactive functional groups. jocpr.comorganic-chemistry.orgnumberanalytics.com This strategy prevents unwanted side reactions and allows for selective transformations at other sites of the molecule. jocpr.comorganic-chemistry.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its introduction and removal. jocpr.comnumberanalytics.com

For a molecule like this compound, both the hydroxyl group and the pyridine nitrogen can be reactive under certain conditions. The hydroxyl group, for instance, is acidic and can interfere with reactions involving strong bases or nucleophiles. libretexts.org

Common protecting groups for hydroxyl groups include:

Silyl (B83357) ethers: Such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), which are introduced by reacting the alcohol with the corresponding silyl chloride. They are typically removed by treatment with acid or a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Ethers: Such as benzyl (B1604629) (Bn) ethers, which are stable to many reagents but can be removed by hydrogenolysis. libretexts.org

Esters: Such as acetyl (Ac) or benzoyl (Bz) esters, which can be formed by reaction with an acyl chloride or anhydride. These are removed by hydrolysis under acidic or basic conditions. libretexts.org In one instance, 2-iodopyridin-3-yl benzoate (B1203000) was hydrolyzed using NaOH in ethanol (B145695) to yield this compound. vulcanchem.com

The pyridine nitrogen can also be protected, often as an N-oxide or by quaternization, although this is less common when the pyridine ring itself is undergoing substitution.

An orthogonal protecting group strategy is often employed, where multiple functional groups are protected with groups that can be removed under different conditions, allowing for selective deprotection and reaction at specific sites. organic-chemistry.org The efficiency of a synthesis is greatly improved by minimizing the number of protection and deprotection steps. numberanalytics.com

In the synthesis of chiral bipyridine ligands derived from this compound, protecting group strategies are implicitly used to manage the reactivity of the hydroxyl group during coupling reactions. dicp.ac.cn

Purification and Isolation Techniques for this compound

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and catalysts. Common techniques include solvent extraction and recrystallization. google.com

Solvent extraction, also known as liquid-liquid extraction, is a primary method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For the purification of this compound and its derivatives, a common procedure involves dissolving the crude reaction mixture in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), and washing it with an aqueous solution. rsc.org

For instance, after a reaction, the mixture might be diluted with an organic solvent and washed with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove inorganic salts and other water-soluble impurities. diva-portal.org The organic layer, containing the desired product, is then separated, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. diva-portal.org In some cases, adjusting the pH of the aqueous phase can facilitate the separation of acidic or basic impurities. rsc.org

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For this compound and its derivatives, recrystallization is often used as a final purification step. google.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethyl acetate and n-hexane, is sometimes used to achieve the desired solubility profile. For example, the crude product of a reaction to synthesize a derivative of this compound was purified by recrystallization from a mixture of ethyl acetate and n-hexane.

Chromatography (Silica Gel, HPLC)

The purification of this compound and its derivatives is a critical step to ensure high purity for subsequent reactions and analyses. Chromatographic techniques, particularly silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC), are standardly employed. d-nb.infoiu.edu These methods separate the target compound from unreacted starting materials, by-products, and other impurities generated during synthesis.

Silica Gel Chromatography

Flash column chromatography using silica gel is a prevalent method for the purification of this compound derivatives. diva-portal.orgnih.gov The choice of eluent, a solvent or mixture of solvents, is crucial for achieving effective separation. The polarity of the eluent is typically adjusted to control the migration rate of the compounds through the stationary silica gel phase. Common solvent systems involve a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane. diva-portal.orgnih.govrsc.org

Research findings on related halo-pyridinol compounds demonstrate the utility of this technique. For instance, the purification of 6-chloro-2-iodopyridin-3-ol (B60944) was successfully achieved using flash chromatography. diva-portal.org Similarly, various synthetic routes leading to complex molecules that start from or incorporate the pyridinol skeleton rely on silica gel chromatography for isolating intermediates. nih.govgoogle.com.qa In one procedure involving a derivative of this compound, purification was achieved via silica gel filtration using a dichloromethane and methanol (B129727) mixture. The specific conditions, such as the solvent gradient, are optimized based on Thin Layer Chromatography (TLC) monitoring. d-nb.info

Below are examples of silica gel chromatography conditions used for the purification of various related pyridine compounds.

Table 1: Examples of Silica Gel Chromatography Conditions for Pyridine Derivatives

| Compound | Stationary Phase | Eluent System | Purpose |

| 6-Chloro-2-iodopyridin-3-ol derivative | Silica Gel (SiO₂) | Hexane / Ethyl Acetate (1:1) | Purification of product diva-portal.org |

| 5-Bromo-2,3-dimethoxypyridine | Silica Gel | 50% Dichloromethane / Hexane | Purification of product nih.gov |

| 4-(2-Bromo-5,6-dimethoxypyridin-3-yl)benzonitrile | Silica Gel | 0 to 20% Ethyl Acetate / Hexane | Purification of product nih.gov |

| 6-Chloro-4-iodopyridin-3-amine | Silica Gel | 10% Ethyl Acetate in Petroleum Ether | Purification of product echemi.com |

| General iodinated compounds | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (gradient) | Product Purification rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a critical analytical tool for assessing the purity of this compound. fishersci.se Commercial suppliers often specify a minimum purity level determined by HPLC, indicating its reliability for quality control. fishersci.se While detailed preparative HPLC methods for this compound are not extensively published, analytical methods are standard. These methods typically utilize a reverse-phase column with a gradient elution system, often comprising water, acetonitrile, and an acid modifier like formic acid. oiv.int

Furthermore, HPLC is instrumental in the analysis of chiral molecules derived from pyridinol structures. For example, a chiral bipyridine ligand synthesized from a related compound was analyzed for enantiomeric purity using HPLC with a specialized chiral column. diva-portal.org

Table 2: Example of Analytical HPLC Conditions for a Chiral Pyridine Derivative

| Parameter | Condition |

| Column | Lux® 5 µm Amylose-1 (250 × 4.6 mm) |

| Mobile Phase | H₂O / CH₃CN (60:40) |

| Flow Rate | 1 mL min⁻¹ |

| Detection | Not Specified |

| Analyte Retention Times | (5aS,9aR)-enantiomer: 20.40 min; (5aR,9aS)-enantiomer: 21.19 min |

| Data from the analysis of a chiral derivative, not this compound itself, but illustrates a typical HPLC application in this chemical class. diva-portal.org |

Chemical Reactivity and Reaction Pathways of 2 Iodopyridin 3 Ol

Reactivity of the Iodine Atom in 2-Iodopyridin-3-ol

The carbon-iodine bond at the C2 position of the pyridine (B92270) ring is the most prominent site for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.

The pyridine ring's nitrogen atom withdraws electron density, rendering the C2 and C4 positions electrophilic and prone to nucleophilic aromatic substitution (SNAr). youtube.comslideshare.net In 2-halopyridines, the halogen atom can be displaced by a variety of nucleophiles. The reactivity of the halogen leaving group (F, Cl, Br, I) in these reactions is not straightforward and depends on the nature of the nucleophile and the reaction conditions, which can influence the rate-determining step of the two-step addition-elimination mechanism. nih.govsci-hub.se

Generally, if the initial attack of the nucleophile to form the intermediate (Meisenheimer complex) is the slow step, the reactivity order is F > Cl > Br > I, because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic. sci-hub.se If the departure of the leaving group from the intermediate is rate-determining, the order is I > Br > Cl > F, which corresponds to the C-X bond strength. sci-hub.se

For 2-halopyridines, studies have shown that reactions with sulfur nucleophiles (like PhSNa) tend to follow the reactivity order I > Br > Cl > F, indicating that the expulsion of the halide ion is the rate-determining step. sci-hub.se In contrast, reactions with oxygen nucleophiles (like benzyl (B1604629) alcohol) often follow the order F > Cl > Br > I, suggesting a charge-controlled reaction where the initial nucleophilic attack is rate-limiting. sci-hub.se Given this, this compound would be expected to be highly reactive towards sulfur-based nucleophiles. These reactions often require elevated temperatures and may be accelerated using microwave irradiation. sci-hub.sechemrxiv.org

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution of 2-Halopyridines

| Nucleophile Type | General Reactivity Order | Probable Rate-Determining Step |

|---|---|---|

| Sulfur (e.g., Thiolates) | I > Br > Cl > F | Leaving Group Expulsion sci-hub.se |

| Oxygen (e.g., Alkoxides) | F > Cl > Br > I | Nucleophilic Attack sci-hub.se |

| Amines | Variable | Deprotonation of intermediate can be rate-limiting nih.gov |

The iodine atom in this compound and its derivatives makes it an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing C-C and C-heteroatom bonds. For many of these transformations, the hydroxyl group of this compound would likely require protection (e.g., as an acetate (B1210297), benzoate (B1203000), or other ether/ester) to prevent interference with the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgwikipedia.org Derivatives of this compound are suitable electrophilic partners for this reaction. The general reactivity order for the halide leaving group is I > OTf > Br >> Cl. wikipedia.org

The reaction involves a catalytic cycle comprising three main steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the organic group from the boron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com A base is required to facilitate the transmetalation step. yonedalabs.com

A variety of palladium sources, ligands, bases, and solvents can be employed, and the optimal conditions depend on the specific substrates being coupled. claremont.eduresearchgate.net

Table 2: Typical Reagents for Suzuki-Miyaura Coupling of Iodopyridine Derivatives

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) libretexts.orgclaremont.edu |

| Ligand | Triphenylphosphine (B44618) (PPh₃), RuPhos, dppf claremont.edu |

| Boron Reagent | Arylboronic acids, Arylboronic pinacol (B44631) esters claremont.edu |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH libretexts.org |

| Solvent | Toluene, Dioxane, THF, DMF, Isopropanol, Water libretexts.orgresearchgate.net |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. organic-chemistry.orgresearchgate.net Iodopyridine derivatives are highly effective substrates for this transformation. rsc.org

The reaction mechanism is thought to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction conditions are generally mild, allowing for a broad functional group tolerance. organic-chemistry.org

Table 3: Typical Reagents for Sonogashira Coupling of Iodopyridine Derivatives

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ rsc.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) researchgate.net |

| Alkyne | Phenylacetylene, Propargyl alcohol, Ethynyltrimethylsilane rsc.orggelest.com |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), DBU rsc.org |

| Solvent | THF, DMF, Ethanol (B145695), Water rsc.orgorganic-chemistry.org |

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.org The classic Ullmann reaction refers to the copper-mediated synthesis of symmetric biaryls. organic-chemistry.orgacs.org For derivatives of this compound, this reaction can be used to introduce aryl ether or arylamine functionalities at the C2 position.

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.orgacs.org Modern methods employ soluble copper(I) or copper(II) catalysts with various ligands (e.g., diamines, phenanthroline), which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com Aryl iodides are generally the most reactive halides for this transformation. wikipedia.org The proposed mechanism involves the formation of a copper(I) species (e.g., alkoxide or amide) which then reacts with the aryl halide. wikipedia.org

Table 4: Typical Reagents for Ullmann-Type Coupling of Iodopyridine Derivatives

| Component | Examples |

|---|---|

| Copper Catalyst | CuI, CuBr, CuO-NPs, Copper powder wikipedia.orgmdpi.com |

| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (TMEDA) |

| Nucleophile | Phenols, Anilines, Alkylamines, Thiols wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, KOH wikipedia.orgmdpi.com |

| Solvent | DMF, N-Methylpyrrolidone (NMP), DMSO, Nitrobenzene wikipedia.orgmdpi.com |

Electrophilic iodination of activated aromatic systems, such as phenols and anilines, can be achieved using various iodinating reagents. tcichemicals.comcdnsciencepub.com For a substrate like 3-hydroxypyridine, electrophilic halogenation is expected to occur. Kinetic studies on the bromination of 4-pyridone show that it behaves similarly to a phenoxide ion, which is highly activated towards electrophilic attack. cdnsciencepub.com Therefore, treatment of this compound with an electrophilic halogen source could potentially lead to substitution at the C4 or C6 positions, provided the conditions are controlled to prevent reaction at other sites. Reagents like iodine monochloride complexed with pyridine (PyICl) have been used for mild iodination of hydroxylated aromatic compounds. tcichemicals.com

Cross-Coupling Reactions

Sonogashira Coupling (relevant for derivatives)

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 3-position of the pyridine ring is a primary site for various chemical transformations, including alkylation and acylation reactions.

The hydroxyl group of this compound can readily undergo O-alkylation to form ethers. For instance, it reacts with ethyl bromoacetate (B1195939) in the presence of a base to yield the corresponding ethoxycarbonylmethyl ether. researchgate.net Similarly, O-acylation can be achieved to produce esters. An example is the reaction with benzoyl chloride in the presence of a base like potassium carbonate to form 2-iodopyridin-3-yl benzoate. vulcanchem.com These reactions are fundamental for modifying the electronic and steric properties of the molecule, which can be crucial for its application in the synthesis of more complex structures. vulcanchem.com

A study on the synthesis of oxa-azabenzobenzocyclooctynes (O-ABCs) demonstrated the O-alkylation of this compound with 2-(bromomethyl)-N-methoxy-N-methylbenzamide in anhydrous acetone (B3395972) with potassium carbonate, refluxing overnight to produce the ether linkage. rsc.org

Detailed findings on O-alkylation and O-acylation reactions are summarized in the table below:

| Reaction Type | Reagents | Product | Reference |

| O-Alkylation | 2-(bromomethyl)-N-methoxy-N-methylbenzamide, K₂CO₃, Acetone | 2-(((2-iodopyridin-3-yl)oxy)methyl)-N-methoxy-N-methylbenzamide | rsc.org |

| O-Alkylation | Ethyl bromoacetate | Ethoxycarbonylmethyl ether of this compound | researchgate.net |

| O-Acylation | Benzoyl chloride, K₂CO₃ | 2-Iodopyridin-3-yl benzoate | vulcanchem.com |

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters and ethers. wikipedia.orgtcichemicals.com This reaction typically involves an alcohol, a nucleophile (like a carboxylic acid or a phenol), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgmdpi.com The reaction proceeds with an inversion of stereochemistry at the alcohol center. wikipedia.orgtcichemicals.com

While direct examples involving this compound are not prevalent in the searched literature, the reaction is highly relevant for its derivatives and structurally similar pyridinols. For instance, derivatives of pyridinol have been successfully coupled with various alcohols using a modified Mitsunobu protocol with 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3), which helps in minimizing by-product formation. The pKa of the acidic component is a critical factor; phenols with a pKa greater than 11 tend to give lower yields. The Mitsunobu reaction has been employed in the synthesis of various biologically active compounds, including PPAR agonists, by forming pyridyl ether moieties.

O-Alkylation and O-Acylation Reactions

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound can participate in coordination with metals and undergo N-arylation reactions, particularly in related pyridinol systems.

The pyridine nitrogen, along with the adjacent hydroxyl group, can act as a bidentate ligand, forming stable complexes with various metal ions. This chelating ability is a key feature in the coordination chemistry of 3-hydroxypyridines. Although specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, analogous halogenated pyridinols are known to be used in the development of ligands for metal complexation. vulcanchem.com For example, derivatives of 2-iodopyridin-3-yl benzoate have been shown to form complexes with Cu(II) and U(IV) for catalytic studies. vulcanchem.com Such complexes are of interest in areas like catalysis and materials science.

N-arylation of the pyridine nitrogen is a significant reaction for pyridinols and their tautomeric pyridone forms. Copper-catalyzed N-arylation reactions are a common method for forming N-aryl bonds. mdpi.comresearchgate.netorganic-chemistry.org For instance, the N-arylation of 2-pyridones with diaryliodonium salts can be achieved at room temperature using a copper chloride catalyst. researchgate.net These reactions can be highly chemoselective, favoring N-arylation over O-arylation depending on the reaction conditions and the base used. rsc.org Microwave-assisted copper-catalyzed N-arylation has also been shown to be an efficient method for synthesizing N-heteroarylated compounds. mdpi.com

Coordination Chemistry and Ligand Formation

Tautomerism and Conformational Analysis

This compound can exist in tautomeric forms, primarily the enol (this compound) and the keto (2-iodo-1H-pyridin-3-one) forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. In the solid state, the 2-pyridone form is often predominant, as confirmed by X-ray crystallography and IR spectroscopy in related pyridone systems. wikipedia.org In solution, polar solvents tend to favor the pyridone tautomer, while non-polar solvents favor the hydroxypyridine form. wikipedia.org This tautomerism is crucial as it affects the molecule's reactivity, for example, in hydrogen bonding and nucleophilic reactions.

Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), is used to understand the three-dimensional structure and stability of molecules like this compound and its derivatives. rsc.org For the related 4-bromo-6-chloro-2-iodopyridin-3-ol, static DFT calculations have been used to analyze the forces between the molecule and an atomic force microscopy (AFM) tip, revealing how different atoms in the molecule interact. researchgate.net Such analyses provide insights into the molecule's electronic structure and how it might interact with other molecules or surfaces.

Hazardous Reactions and Incompatible Materials

The stability and reactivity of this compound are critical considerations for its safe handling and use in chemical synthesis. While specific hazardous reactions are not extensively documented under normal processing conditions, the primary hazards are associated with its incompatibility with certain classes of substances and its decomposition under specific conditions. fishersci.com

Detailed findings from safety data sheets indicate that this compound is generally stable under recommended storage temperatures and pressures. aksci.com However, certain conditions and materials can lead to hazardous situations.

Hazardous Reactions:

Information regarding specific hazardous polymerization or other dangerous reactions of this compound is limited, with most sources indicating that none are known to occur under normal processing. fishersci.com The primary focus for safety is on avoiding the conditions and materials listed as incompatible.

Conditions to Avoid:

Exposure to light, as the compound is noted to be light-sensitive. fishersci.com

Excess heat. fishersci.comthermofisher.com

Dust formation, which can create an inhalation hazard. fishersci.comaksci.comthermofisher.com

Incompatible Materials:

Interaction with incompatible substances can lead to potentially hazardous reactions. The most consistently cited incompatible materials for this compound are strong oxidizing agents. fishersci.comaksci.comthermofisher.comfishersci.se Some sources also extend this incompatibility to strong acids and bases. matrixscientific.com

| Incompatible Material Class | Examples | Potential Hazard | Source |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous or exothermic reactions | fishersci.comaksci.comthermofisher.com |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for vigorous reaction and decomposition | matrixscientific.com |

| Strong Bases | Sodium Hydroxide (B78521), Potassium Hydroxide | Potential for decomposition | matrixscientific.com |

Hazardous Decomposition Products:

When involved in a fire or exposed to excessive heat, this compound can decompose and emit toxic fumes. matrixscientific.com The primary hazardous decomposition products are listed in the table below.

| Decomposition Product | Chemical Formula | Physical State (STP) | Hazards | Source |

| Carbon Monoxide | CO | Gas | Toxic, Flammable | fishersci.comthermofisher.com |

| Carbon Dioxide | CO₂ | Gas | Asphyxiant in high concentrations | fishersci.comthermofisher.com |

| Nitrogen Oxides | NOx | Gas | Toxic, Respiratory Irritants | fishersci.comthermofisher.com |

| Hydrogen Iodide | HI | Gas | Corrosive, Toxic, Respiratory Irritant | fishersci.comthermofisher.com |

For related halogenated pyridinols, such as 5,6-Dichloro-2-iodopyridin-3-ol, similar hazardous decomposition products are noted, including the addition of hydrogen chloride. aksci.com This suggests a general pathway for the breakdown of the pyridinol ring structure under high-energy conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodopyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-Iodopyridin-3-ol, both ¹H and ¹³C NMR provide critical data on the arrangement of atoms.

The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the protons on the pyridine (B92270) ring and the hydroxyl group. chemicalbook.com A notable feature is the broad singlet observed for the hydroxyl proton, which indicates its acidic nature. chemicalbook.com The aromatic protons exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| OH | 10.81 | Singlet | - |

| H-6 | 7.85 | Doublet of Doublets | J(H6,H5)=3.9, J(H6,H4)=2.3 |

| H-4 | 7.20 | Doublet of Doublets | J(H4,H5)=?, J(H4,H6)=2.3 |

| H-5 | 7.17 | Doublet of Doublets | J(H5,H6)=3.9, J(H5,H4)=? |

| Data sourced from ChemicalBook and recorded in DMSO-d₆. chemicalbook.com |

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C-2 | ~90 |

| C-3 | ~155-160 |

| C-4 | ~120-130 |

| C-5 | ~120-130 |

| C-6 | ~140-150 |

| Note: Precise, experimentally verified ¹³C NMR data for this compound is not readily available. The values presented are based on predictions for similar iodinated pyridine structures and general principles of ¹³C NMR spectroscopy. vulcanchem.comvulcanchem.com |

<sup>1</sup>H NMR Spectral Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-I bonds, as well as vibrations from the pyridine ring. The O-H stretching vibration typically appears as a broad band, indicating hydrogen bonding. The C-I stretching vibration is found in the lower frequency region of the spectrum. vulcanchem.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400 (broad) |

| C=C, C=N stretch (aromatic ring) | ~1600-1400 |

| C-I stretch | ~550-600 |

| Note: The table represents expected absorption ranges based on typical values for these functional groups. vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (220.9958 g/mol ). nist.gov The mass spectrum also shows fragment ions resulting from the loss of iodine, the hydroxyl group, or other parts of the molecule, which helps to confirm the structure. nist.govnih.gov Predicted collision cross section (CCS) values for various adducts can also be calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.94104 | 126.5 |

| [M+Na]⁺ | 243.92298 | 128.7 |

| [M-H]⁻ | 219.92648 | 121.1 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography (for related structures)

While a specific crystal structure for this compound is not readily found in the searched literature, X-ray crystallography of related iodinated and pyridinol-containing compounds provides valuable insights. acs.orgliverpool.ac.uk This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. arxiv.org For instance, studies on iodinated peptides have shown how iodine atoms can influence intermolecular interactions and crystal packing. nih.gov In similar pyridinol structures, X-ray diffraction has been used to confirm the molecular geometry and study hydrogen bonding networks. acs.org

High-Resolution Atomic Force Microscopy (HR-AFM) (for related structures)

High-Resolution Atomic Force Microscopy (HR-AFM) is a powerful surface imaging technique that can visualize single molecules. While there are no specific HR-AFM studies on this compound, the technique has been successfully applied to visualize other complex organic molecules and biomolecules, including metalloproteins and double-stranded RNA. nih.govrsc.org This suggests that HR-AFM could potentially be used to study the self-assembly and surface behavior of this compound or its derivatives on various substrates. nih.gov

Theoretical and Computational Studies on 2 Iodopyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density, offering a balance between accuracy and computational cost. wikipedia.org

DFT calculations are instrumental in determining the optimized molecular geometry of 2-Iodopyridin-3-ol, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground-state energy minimum. The structure consists of a pyridine (B92270) ring substituted with an iodine atom at the 2-position and a hydroxyl group at the 3-position. ontosight.ai

The electronic structure is heavily influenced by the interplay of the electronegative nitrogen atom in the ring, the electron-donating hydroxyl group, and the bulky, polarizable iodine atom. Computational studies on related N-alkylated 3-iodopyridinium salts have shown that the C–I bond can participate in significant halogen bonding, an interaction that plays a major role in directing the packing of molecules in the solid state. acs.org DFT calculations on similar bis(pyridine)iodine(I) complexes, using the related compound 6-chloro-2-iodopyridin-3-ol (B60944), have been used to model the ground state and various conformations, highlighting the importance of non-covalent interactions in determining the molecular architecture. diva-portal.orgrsc.org

| Parameter | Description | Predicted Significance in this compound |

|---|---|---|

| C-I Bond Length | The distance between the Carbon-2 of the pyridine ring and the Iodine atom. | Influences the potential for halogen bond donation. |

| C-O Bond Length | The distance between the Carbon-3 of the pyridine ring and the Oxygen of the hydroxyl group. | Reflects the degree of electron donation from the hydroxyl group to the ring. |

| Pyridine Ring Planarity | The degree to which the atoms of the pyridine ring lie in the same plane. | Generally high, but minor puckering can be influenced by substituents. |

| C-C-N Bond Angles | The internal angles of the pyridine ring. | Deviations from ideal sp² angles indicate ring strain and electronic effects. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the distribution of these orbitals would determine its reactive sites. The HOMO is expected to have significant contributions from the electron-rich hydroxyl group and the p-system of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, influenced by the electronegative nitrogen atom. The iodine atom, with its available d-orbitals and polarizability, can also play a role in the frontier orbitals, influencing interactions with electrophiles and nucleophiles. A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.org

| Orbital | Expected Characteristics for this compound | Implication for Reactivity |

|---|---|---|

| HOMO | Likely localized on the pyridine π-system and the oxygen atom of the hydroxyl group. | Indicates sites susceptible to electrophilic attack. |

| LUMO | Likely distributed across the π-antibonding system of the pyridine ring. | Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Charge transfer interactions are key to understanding the electronic properties and reactivity of molecules. In this compound, intramolecular charge transfer (ICT) can occur between the electron-donating hydroxyl group and the electron-accepting pyridine ring. Computational studies, often using TD-DFT, can model these transitions. For instance, in related π-conjugated bipyridine systems, calculations have identified intraligand charge transfer (ILCT) transitions as being responsible for specific absorption bands. rsc.org Such transitions in this compound would involve the movement of electron density from the hydroxyl group (and potentially the iodine atom) to the pyridine nucleus upon electronic excitation.

Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.deuba.ar This method allows for the quantitative analysis of bonding interactions, charge distribution, and delocalization effects. uni-muenchen.de

An NBO analysis of this compound would provide detailed information on:

Natural Charges: The charge distribution on each atom, offering a more detailed view than other population analysis methods. q-chem.com

Hybridization: The spd-composition of the atomic hybrids that form the bonds and lone pairs.

Bond Character: The polarity and strength of the C-I, C-O, C-N, C-C, and C-H bonds.

Donor-Acceptor Interactions: The analysis quantifies the stabilizing energy associated with delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors). A key interaction would be the delocalization of the oxygen lone pair into the π* antibonding orbitals of the pyridine ring, which corresponds to resonance.

| NBO Interaction | Donor Orbital | Acceptor Orbital | Expected Significance |

|---|---|---|---|

| π-conjugation | Lone Pair (O) | π* (C-C/C-N) of the ring | High; indicates electron donation from the hydroxyl group to the ring. |

| Hyperconjugation | σ (C-H) | σ* (C-C) | Moderate; contributes to overall molecular stability. |

| Halogen Bonding | Lone Pair (Lewis Base) | σ* (C-I) | Significant in intermolecular interactions, where the C-I antibonding orbital acts as an acceptor. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic excited states and optical properties of molecules, such as UV-Vis absorption spectra. numberanalytics.comgitlab.io The method calculates the response of the electron density to a time-dependent perturbation, like an oscillating electric field from light. gitlab.io

For this compound, TD-DFT calculations could predict the absorption wavelengths (λmax) and oscillator strengths of its electronic transitions. aps.org This would allow for the assignment of experimentally observed absorption bands to specific electronic excitations, such as n→π* transitions (involving lone pairs on oxygen or nitrogen) and π→π* transitions (within the pyridine ring's conjugated system). Studies on other aromatic systems have shown that TD-DFT can accurately predict absorption spectra and elucidate the nature of the transitions, including charge-transfer character. arxiv.orgaps.org

Hirshfeld Surface and 2D Fingerprint Plot Analysis (for pyridine derivatives)

Hirshfeld surface analysis is a computational method used to partition crystal space among molecules, providing a visual representation of their immediate environment and intermolecular contacts. mdpi.com The Hirshfeld surface is generated by defining a boundary where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com This surface can be color-mapped to highlight different properties, with the normalized contact distance (d_norm) being particularly useful for identifying and quantifying intermolecular interactions. d-nb.info The d_norm value is calculated based on the distances of any surface point to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. mdpi.com Red regions on the d_norm mapped surface indicate shorter contacts with strong interactions, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts with weaker interactions. nih.gov

Detailed Research Findings from Pyridine Derivatives:

Studies on various halogenated pyridine derivatives consistently reveal the importance of a range of intermolecular forces in dictating their supramolecular architecture. rsc.orgresearchgate.net For a molecule like this compound, the key interactions expected to govern its crystal packing would include:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes strong O-H···N or O-H···O hydrogen bonds highly probable. These are often the most significant interactions in determining the primary structural motifs. In many pyridine derivatives, these hydrogen bonds lead to the formation of dimers, chains, or more complex networks. iucr.org

Halogen Bonding: The iodine atom at the 2-position is a potential halogen bond donor. This interaction, denoted as C-I···N or C-I···O, would involve the electrophilic region (σ-hole) on the iodine atom interacting with a nucleophilic site on an adjacent molecule. Studies on N-alkyl-3-halogenopyridinium salts have demonstrated the formation of C-X···I⁻ (where X is a halogen) halogen bonds. researchgate.net

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring rings. These interactions are characterized by overlapping π-orbitals and contribute significantly to the stabilization of the crystal structure. The shape-index of the Hirshfeld surface can confirm the presence of π-π stacking, indicated by characteristic adjacent red and blue triangles. lupinepublishers.com

Interactive Data Tables:

The following tables summarize the typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area, as observed in related halogenated and hydroxylated pyridine derivatives. This data provides a quantitative basis for predicting the packing interactions in this compound.

Applications of 2 Iodopyridin 3 Ol in Organic Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

The strategic placement of the iodo and hydroxyl groups on the pyridine (B92270) ring makes 2-iodopyridin-3-ol a crucial starting material for the construction of complex molecular architectures. ontosight.ai The iodine atom is susceptible to a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the hydroxyl group can be readily converted into other functional groups or participate in cyclization reactions. mdpi.comambeed.com

This dual reactivity has been exploited in the synthesis of naturally occurring pyridine alkaloids. For instance, palladium-catalyzed cross-coupling reactions involving iodopyridines have been instrumental in creating key intermediates for the synthesis of biologically active alkaloids like theonelladins C and D, niphatesine C, and xestamine D. nih.govacs.org These complex syntheses often involve a sequence of reactions, including oxidative addition, carbopalladation, and palladium migration, to construct the intricate carbon skeletons of the target molecules. nih.govacs.org

Precursor for Functionalized Pyridine Derivatives

The reactivity of this compound makes it an excellent precursor for a wide array of functionalized pyridine derivatives with applications in catalysis and medicine.

Synthesis of Chiral Bipyridine Ligands

Chiral 2,2′-bipyridine ligands are of significant interest in asymmetric catalysis due to their ability to form stable complexes with various transition metals and induce enantioselectivity in chemical reactions. diva-portal.org this compound serves as a key starting material in the synthesis of these valuable ligands. dicp.ac.cn

A common strategy involves the reaction of this compound with a chiral diol in a Mitsunobu or SN2 reaction, followed by an Ullmann coupling to form the bipyridine scaffold. dicp.ac.cn This modular approach allows for the synthesis of a variety of chiral bipyridine ligands with different steric and electronic properties by simply changing the chiral diol. diva-portal.orgdicp.ac.cn One notable example is the synthesis of the C3-ACBP ligand, which has shown excellent performance in asymmetric C–H functionalization, O–H insertion, and other important transformations.

Table 1: Synthesis of Chiral Bipyridine Ligand C3-ACBP

| Step | Reaction | Starting Materials | Product | Significance |

| 1 | Mitsunobu Reaction | (R,R)-pentane-2,4-diol, this compound | Chiral intermediate (S,S)-3 | Introduction of chirality |

| 2 | Ullmann Coupling | Intermediate (S,S)-3 | (Ra,S,S)-C3-ACBP ligand | Formation of the bipyridine core |

This table summarizes the key steps in the synthesis of the C3-ACBP ligand, highlighting the role of this compound.

Derivatives in Antiviral Research (related compounds)

Pyridinone derivatives, which can be synthesized from 2-hydroxypyridines, have emerged as a promising class of antiviral agents. nih.govnih.gov Research has shown that these compounds can exhibit potent activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV). nih.govnih.gov

For example, a series of novel 2-pyridone derivatives were synthesized and evaluated for their anti-HBV activity, with some compounds showing significant inhibition of HBV DNA replication. nih.gov Similarly, other pyridinone derivatives have been identified as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov While these studies may not directly use this compound, the underlying 2-hydroxypyridine (B17775) scaffold is a key structural feature, and the synthetic strategies employed could potentially be adapted to create novel antiviral agents from this starting material. The iodination of the pyridine ring can also be a strategic step in the synthesis of these antiviral compounds. nih.gov

Role in the Synthesis of Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the construction of various fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Furo[3,2-b]pyridine (B1253681) Derivatives

Furo[3,2-b]pyridines are a class of heterocyclic compounds with a range of biological activities. nih.gov The synthesis of these derivatives can be efficiently achieved through palladium-catalyzed coupling and cyclization reactions starting from this compound. thieme-connect.com

One common approach involves the Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring. thieme-connect.com This method has been successfully employed to synthesize a variety of substituted furo[3,2-b]pyridines. thieme-connect.com The reaction conditions can be optimized to achieve high yields and regioselectivity.

Benzo[b]furan/furo-pyridine Synthesis

A nickel-catalyzed tandem reaction has been developed for the synthesis of 2-substituted benzo[b]furans and furo-pyridines from 2-halophenols (including this compound) and 1-alkynes. mdpi.comresearchgate.net This one-pot procedure involves a Sonogashira coupling followed by a cyclization sequence. mdpi.comresearchgate.net The use of a nickel catalyst offers a cost-effective and efficient alternative to palladium-based systems. mdpi.com

This methodology has been shown to be compatible with a wide range of substrates, including heteroaryl substrates like this compound and its derivatives. mdpi.comresearchgate.net The reaction proceeds smoothly to afford the corresponding furo-pyridine products in reasonable to good yields. mdpi.comresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of Furo-pyridines

| Starting Materials | Alkyne | Product | Yield |

| 2-Iodo-6-methylpyridin-3-ol | Phenylacetylene | 7-Methyl-2-phenylfuro[3,2-b]pyridine | 52% |

| 5-Bromo-3-iodopyridin-2-ol | Phenylacetylene | 5-Bromo-2-phenylfuro[3,2-b]pyridine | 35% |

This table presents examples of furo-pyridine synthesis using a nickel-catalyzed tandem reaction, demonstrating the utility of iodinated pyridine precursors. mdpi.comresearchgate.net

Pyrazolo[3,4-b]pyridines (related compounds)

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that are of significant interest to medicinal chemists due to their structural similarity to purine (B94841) bases, which allows them to act as potent and selective inhibitors for a variety of protein kinases. mdpi.com These scaffolds are known to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, and anti-tumor properties. mdpi.com

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategic approaches. The most common methods involve the construction of the pyridine ring onto a pre-existing pyrazole (B372694) or, conversely, the formation of the pyrazole ring from a functionalized pyridine precursor. mdpi.com One major strategy starts with 5-aminopyrazole derivatives, which undergo cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.comderpharmachemica.com An alternative and highly relevant approach involves the reaction of substituted 2-halopyridines, such as 2-chloronicotinic acid derivatives, with hydrazine (B178648). d-nb.info The resulting 2-hydrazinopyridine (B147025) intermediate then undergoes spontaneous intramolecular cyclization to form the fused pyrazole ring. d-nb.info

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structure is well-suited for this synthetic strategy. A plausible pathway would involve the nucleophilic substitution of the iodine atom with hydrazine or a substituted hydrazine derivative. This reaction would yield a 2-hydrazinylpyridin-3-ol intermediate. Subsequent acid-catalyzed cyclocondensation of this intermediate with a 1,3-dielectrophile, such as a β-ketoester or a diketone, would lead to the formation of the desired pyrazolo[3,4-b]pyridine scaffold. This potential for facile conversion makes this compound a valuable precursor for accessing this important class of biologically active molecules.

Benzofuran Class Compounds (relevant for intermediates)

This compound is a key intermediate for the synthesis of furo[3,2-b]pyridines, a class of compounds isosteric to benzofurans. These scaffolds are important in medicinal chemistry, with derivatives showing potential as anticancer agents and selective receptor agonists. researchgate.netnih.gov The synthesis of these fused ring systems often relies on metal-catalyzed cross-coupling and annulation reactions, where the halogen and hydroxyl functionalities of the pyridinol precursor play critical roles.

A highly efficient, one-pot method for synthesizing 2-substituted furo[3,2-b]pyridines has been developed using the related starting material, 3-chloro-2-hydroxypyridine. nih.gov The reaction proceeds via a sequential Sonogashira C-C coupling with a terminal alkyne, followed by an intramolecular C-O bond formation (heteroannulation), catalyzed by a Pd/C-CuI system under ultrasound irradiation. nih.gov This methodology provides direct access to a range of furo[3,2-b]pyridine derivatives in good yields. nih.gov

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 |

| 2 | 4-Methylphenylacetylene | 2-(p-Tolyl)furo[3,2-b]pyridine | 82 |

| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 88 |

| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 86 |

| 5 | Propargyl alcohol | Furo[3,2-b]pyridin-2-ylmethanol | 78 |

| Table based on data for the synthesis of 2-substituted furo[3,2-b]pyridines starting from 3-chloro-2-hydroxypyridine. nih.gov |

Similarly, nickel-catalyzed tandem reactions have been successfully employed for this transformation. A protocol utilizing NiCl₂ with a 5-nitro-1,10-phenanthroline (B1664666) ligand effectively catalyzes the coupling and cyclization of 2-bromopyridin-3-ol with various alkynes to yield the corresponding furo[3,2-b]pyridines. mdpi.com Furthermore, palladium-catalyzed intramolecular cyclizations of precursors derived from 6-chloro-2-iodopyridin-3-ol (B60944) have been shown to efficiently produce highly functionalized furo[3,2-b]pyridine systems. researchgate.net Given that the carbon-iodine bond is typically more reactive in such cross-coupling reactions than carbon-bromine or carbon-chlorine bonds, this compound is an excellent and highly reactive substrate for the synthesis of this benzofuran-like heterocyclic class.

Applications in Material Science

The unique combination of a π-electron system, hydrogen-bonding moieties, and a reactive halogen atom makes this compound a promising building block for various functional materials. google.com Its ability to participate in both covalent bond-forming reactions and non-covalent self-assembly processes allows for its incorporation into a wide array of material architectures.

Ligands for Functional Metal Complexes

The 2-pyridinol moiety, which exists in tautomeric equilibrium with the 2-pyridone form, is a versatile ligand platform for constructing functional metal complexes. nih.gov Depending on the conditions and the metal center, this compound can coordinate in several distinct modes. As 3-hydroxy-2-iodopyridine, it can act as a neutral monodentate ligand, coordinating through the pyridine nitrogen atom, which has been observed in zinc complexes with 3-hydroxypyridine. mdpi.com In its deprotonated (pyridonate) form, it can act as a strong, anionic bidentate N,O-chelating ligand, a coordination mode well-documented for 2-pyridonate systems with various transition metals like iron and nickel. nih.gov This chelation can lead to the formation of stable, often pseudo-octahedral or square-planar, complexes. nih.gov

The presence of the bulky and electron-withdrawing iodine atom at the C2 position can significantly influence the properties of the resulting metal complexes. Sterically, it can direct the self-assembly of the complex in the solid state, while electronically, it can modulate the electron density at the metal center, thereby tuning the complex's catalytic or photophysical properties. These functional metal complexes have potential applications in catalysis, for instance in hydrogenation or hydroelementation reactions where metal-ligand cooperativity is key. nih.gov

Supramolecular Host Materials

Supramolecular chemistry relies on the controlled self-assembly of molecular building blocks (tectons) through specific and directional non-covalent interactions. This compound is an excellent candidate for such applications due to its capacity for forming robust hydrogen bonds and halogen bonds. The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a strong acceptor, allowing for the formation of predictable and stable intermolecular O-H···N hydrogen bonds. mdpi.com This interaction can guide the assembly of molecules into higher-order structures like one-dimensional tapes or two-dimensional sheets. mdpi.com

Furthermore, the iodine atom at the C2 position can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. This interaction provides an additional tool for crystal engineering, allowing for the rational design of complex multi-component solid-state architectures. The interplay of hydrogen and halogen bonding can be used to construct porous frameworks or host materials capable of encapsulating guest molecules.

Organic Semiconductors (polymer and macromolecule building blocks)

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials are typically based on extended π-conjugated polymers or macromolecules. researchgate.net Pyridine-containing units are frequently incorporated into these materials as electron-deficient building blocks to tune the electronic properties (e.g., HOMO/LUMO levels) and enhance electron transport (n-type) characteristics. google.com

This compound serves as an ideal building block for synthesizing such conjugated materials. The iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are the cornerstone of modern polymer chemistry for linking aromatic units together to form long, conjugated chains. By reacting this compound with di-boronic acids or di-stannanes under polymerization conditions, it can be readily incorporated as a repeating unit into a D-A (donor-acceptor) type conjugated polymer. The electron-deficient nature of the pyridine ring combined with the electronic influence of the hydroxyl group would directly impact the bandgap and charge carrier mobility of the resulting polymer.

Optical Materials (dyes)

Pyridone derivatives are a well-established class of chromophores used in the synthesis of disperse dyes, which are valued for their bright colors and good fastness properties on hydrophobic fibers. This compound, through its 2-pyridone tautomer, is a suitable precursor for creating azo dyes. The synthesis typically involves an azo coupling reaction, where an aryldiazonium salt (the diazo component) reacts with the electron-rich pyridone (the coupling component) to form a highly conjugated azo compound (Ar-N=N-pyridone).

The resulting molecule's color is determined by its electronic structure and the energy of its π-π* transition. The substituents on both aromatic rings play a crucial role in tuning this property. The hydroxyl group on the pyridone ring acts as a strong electron-donating group (auxochrome), which typically leads to a bathochromic (red) shift in the absorption maximum, deepening the color. The iodine atom's electronic effect would further modify the photophysical properties of the dye. This synthetic accessibility allows for the creation of a library of dyes with varied colors and properties, potentially useful as textile colorants or as functional dyes in other optical applications.

Cocrystallization for Novel Materials in Agriculture (general concept)

Cocrystallization has emerged as a significant and promising strategy in materials science, with growing applications in the agricultural sector to develop novel materials with enhanced physicochemical properties. japsonline.comrsc.orgnih.gov This technique, extensively explored in the pharmaceutical industry, involves combining an active ingredient with a benign coformer molecule in a specific stoichiometric ratio to create a new crystalline solid, or cocrystal. japsonline.comjddtonline.infonih.gov The resulting cocrystal possesses a unique crystal lattice structure held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. japsonline.comacs.org This modification of the crystal structure can lead to significant improvements in properties like solubility, dissolution rate, stability (thermal and physical), and bioavailability without altering the chemical identity of the active ingredient itself. nih.govrsc.org

In the context of agriculture, these improved properties are highly desirable for agrochemicals, including pesticides (herbicides, insecticides, and fungicides) and fertilizers. internationalscholarsjournals.comnih.govrsc.org Many active agrochemical ingredients suffer from issues like low water solubility, leading to the need for higher application rates and subsequent environmental contamination, or instability under varying environmental conditions. rsc.orgacs.org

The application of cocrystal engineering in agriculture aims to address these challenges. aithor.comresearchgate.net By selecting appropriate coformers, it is possible to design agrochemical cocrystals with tailored properties. rsc.orgacs.org For instance, cocrystallization can enhance the solubility of poorly soluble pesticides, thereby increasing their efficacy and allowing for lower dosage applications. internationalscholarsjournals.comrsc.org Conversely, for highly water-soluble herbicides prone to leaching into groundwater, cocrystallization can be used to decrease their dissolution rate, leading to a sustained and controlled release profile. rsc.org This ensures the active ingredient remains in the target zone for a longer period, improving its effectiveness and reducing environmental pollution. rsc.org

Furthermore, cocrystallization can improve the physical stability of agrochemicals, making them more resistant to degradation from factors like moisture and heat. rsc.orgaithor.com This is particularly relevant for fertilizers like urea (B33335), which can suffer from moisture absorption and thermal decomposition. rsc.org Research has shown that forming cocrystals of urea with other nutrients can enhance its stability and provide a more controlled release of nitrogen. rsc.orgrsc.org